5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, including the formation of the isoquinoline core, bromination, fluorination, and the introduction of the dioxane moiety. Common reagents used in these reactions include bromine, fluorine sources, and various organic solvents. Reaction conditions may involve elevated temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(6-Bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione include other isoquinoline derivatives with halogen substitutions and dioxane moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. Comparative studies would be necessary to highlight these differences and understand the compound’s unique properties.
Properties
Molecular Formula |
C17H15BrFNO4 |
---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
5-(6-bromo-8-fluoroisoquinolin-1-yl)-5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H15BrFNO4/c1-4-17(14(21)23-16(2,3)24-15(17)22)13-12-9(5-6-20-13)7-10(18)8-11(12)19/h5-8H,4H2,1-3H3 |
InChI Key |
KELVFFDKVUJLCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)OC(OC1=O)(C)C)C2=NC=CC3=CC(=CC(=C32)F)Br |
Origin of Product |
United States |
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